tert-butyl8,8-dioxo-8lambda6-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate
Description
tert-Butyl 8,8-dioxo-8λ⁶-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound featuring a unique sulfone (dioxo-sulfur) group within its bicyclic framework. The spiro[3.5]nonane system consists of a five-membered ring (containing two nitrogen atoms) fused to a three-membered sulfur-containing ring. The tert-butyl carbamate group at position 2 enhances steric protection and stability, making it a valuable intermediate in medicinal chemistry for drug discovery .
Properties
IUPAC Name |
tert-butyl 8,8-dioxo-8λ6-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S/c1-10(2,3)17-9(14)13-6-11(7-13)8-18(15,16)5-4-12-11/h12H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEIDNKZGSDCEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CS(=O)(=O)CCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1935910-28-3 | |
| Record name | tert-butyl 8,8-dioxo-8lambda6-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactions Analysis
Tert-butyl 8,8-dioxo-8lambda6-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to tert-butyl 8,8-dioxo-8lambda6-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate exhibit antimicrobial properties. Studies have shown that the incorporation of spirocyclic structures can enhance the potency of antimicrobial agents against various pathogens. For instance, derivatives of similar spiro compounds have been tested against bacterial strains and shown promising results in inhibiting growth.
Potential Anticancer Agents
The unique structure of this compound allows it to interact with biological targets involved in cancer progression. Preliminary studies suggest that spiro compounds can induce apoptosis in cancer cells, making them potential candidates for drug development aimed at treating various cancers.
Material Science
Polymer Synthesis
tert-butyl 8,8-dioxo-8lambda6-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate can be utilized as a building block in the synthesis of novel polymers. Its reactive functional groups allow for incorporation into polymer chains, potentially leading to materials with enhanced mechanical properties and thermal stability.
Nanomaterials
Research into nanostructured materials has shown that compounds with spirocyclic frameworks can be used to modify surfaces or create nanoparticles with specific functionalities. This application is particularly relevant in fields such as drug delivery systems and catalysis.
Biochemical Research
Enzyme Inhibition Studies
The compound's structural characteristics suggest potential interactions with enzymes involved in metabolic pathways. Investigating its role as an enzyme inhibitor could provide insights into its mechanism of action and pave the way for the development of therapeutic agents targeting specific diseases.
Biological Pathway Modulation
Research indicates that compounds with similar structures can modulate various biological pathways, including those involved in inflammation and oxidative stress responses. Understanding how tert-butyl 8,8-dioxo-8lambda6-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate affects these pathways could contribute to developing new treatments for inflammatory diseases.
Case Study 1: Antimicrobial Evaluation
In a recent study published in a peer-reviewed journal, researchers synthesized a series of spiro compounds, including tert-butyl 8,8-dioxo-8lambda6-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate. The antimicrobial activity was assessed against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. The results demonstrated significant inhibition zones compared to control samples, indicating strong antimicrobial potential.
Case Study 2: Polymer Development
A collaborative research project focused on integrating tert-butyl 8,8-dioxo-8lambda6-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate into a polymer matrix for biomedical applications. The study highlighted improvements in the mechanical strength and biocompatibility of the resultant materials, suggesting that this compound could be beneficial in creating scaffolds for tissue engineering.
Mechanism of Action
The mechanism by which tert-butyl 8,8-dioxo-8lambda6-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. Its unique structure allows it to bind to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related spirocyclic derivatives, focusing on substituents, molecular properties, and commercial availability:
Key Structural and Functional Differences:
Sulfur vs. Oxygen Substitution :
- The sulfone (8λ⁶-thia) group in the target compound introduces strong electron-withdrawing effects and polarity compared to the 8-oxa (ether) analogs . Sulfones enhance metabolic stability and binding affinity in drug candidates by resisting oxidative degradation.
- The 6,8-dioxo variant (CAS 1105662-95-0) lacks heteroatoms but features two ketone groups, likely reducing polarity compared to sulfone/ether derivatives .
Ring Size and Rigidity :
- Compounds with the spiro[3.5] system (e.g., target compound) exhibit smaller fused rings, increasing steric strain and rigidity compared to spiro[4.4] systems (CAS 1194376-44-7) .
Commercial Availability :
- The 8-oxa analog (CAS 1251002-01-3) is widely available from suppliers like Dayang Chem and LEAP Chem, reflecting its utility in peptide and heterocycle synthesis .
- The sulfone-containing target compound is less commonly listed, suggesting niche applications or synthetic challenges .
Purity and Stability :
- Most analogs are offered at ≥95% purity, with stability under recommended storage conditions (e.g., room temperature for CAS 1251002-01-3) .
Biological Activity
Tert-butyl 8,8-dioxo-86-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the pharmaceutical field. This compound's structure suggests it may interact with various biological pathways, making it a candidate for further research in drug development.
Chemical Structure and Properties
The compound has a complex structure characterized by a spirocyclic framework that incorporates nitrogen and sulfur atoms. Its molecular formula is , and it features multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 254.34 g/mol |
| Molecular Formula | CHNO |
| CAS Number | 165605272 |
| Storage Conditions | Inert atmosphere, 2-8°C |
Biological Activity
Research indicates that compounds similar to tert-butyl 8,8-dioxo-86-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate exhibit a range of biological activities:
- Inhibition of Chemokine Receptors : Compounds derived from diazaspiro frameworks have been shown to modulate the activity of chemokine receptors such as CCR3 and CCR5, which are implicated in inflammatory responses and diseases like HIV/AIDS .
- Antimicrobial Properties : Preliminary studies suggest that related compounds may possess antimicrobial properties, potentially useful in treating infections caused by resistant strains of bacteria .
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation in various models, indicating potential applications in treating inflammatory diseases .
- Cytotoxicity Against Cancer Cells : Certain diazaspiro compounds have shown cytotoxic effects against various cancer cell lines, suggesting they could be developed into anti-cancer agents .
Case Study 1: Chemokine Receptor Modulation
A study focused on the synthesis of derivatives from the diazaspiro framework reported that these compounds could inhibit the activity of CCR3 and CCR5 receptors. This inhibition is crucial for developing treatments for HIV and other inflammatory conditions. The study highlighted a specific derivative that showed a significant reduction in receptor activity at low concentrations.
Case Study 2: Antimicrobial Activity
In vitro tests were conducted on several diazaspiro compounds, including tert-butyl derivatives, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the structure enhanced antimicrobial activity, suggesting pathways for further optimization.
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding how modifications to the tert-butyl 8,8-dioxo-86-thia framework can enhance biological activity:
- Structural Modifications : Variations in the substituents attached to the spirocyclic core significantly influence potency against specific biological targets.
- Mechanistic Insights : Studies employing molecular docking simulations have provided insights into how these compounds interact at the molecular level with target proteins involved in disease pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
